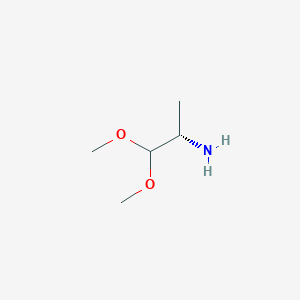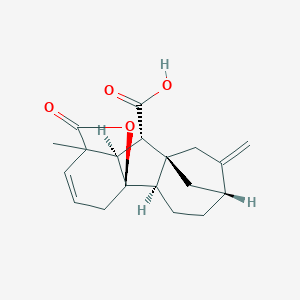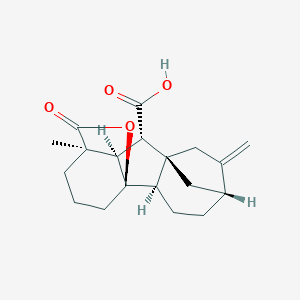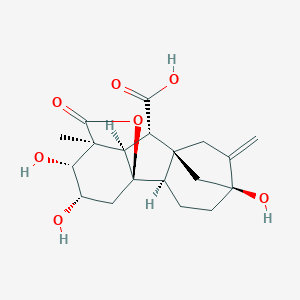
(2S)-1,1-dimethoxypropan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of chiral amines similar to "(2S)-1,1-dimethoxypropan-2-amine" often involves multi-step processes that introduce or preserve chirality. A notable method for synthesizing chiral amino acids, which share functional group similarities, involves the quenching of a chiral glycine titanium enolate with trimethyl orthoformate, achieving high overall yields (Demong & Williams, 2002).
Molecular Structure Analysis
Understanding the molecular structure of "(2S)-1,1-dimethoxypropan-2-amine" requires analyzing its chiral center and the impact on its chemical behavior. Chiral molecules like this amine exhibit specific optical activities that are crucial in their application in enantioselective synthesis. The stereochemistry influences its interactions and reactivity with chiral and achiral molecules.
Chemical Reactions and Properties
Chiral amines participate in a variety of chemical reactions, including alkylation, acylation, and condensation, often acting as intermediates in the synthesis of pharmacologically active molecules. Their chemical properties are defined by the presence of the amine group, which is a site for nucleophilic attack, and the dimethoxy groups, which can influence the molecule's electronic environment and steric hindrance. For instance, the reaction of aryl amines with 2,2-dimethoxypropane in the presence of bismuth triflate under solvent-free conditions to produce dihydroquinolines demonstrates the versatility of similar structures in synthesizing heterocyclic compounds (Yadav et al., 2007).
Wissenschaftliche Forschungsanwendungen
Catalytic Applications and Organic Synthesis
Synthesis of Dihydroquinolines and Benzodiazepines : The condensation of aryl amines with 2,2-dimethoxypropane (2,2-DMP) catalyzed by bismuth triflate under solvent-free conditions leads to the production of 1,2-dihydroquinolines. Similarly, the condensation with o-phenylenediamines yields benzodiazepines, showcasing its utility in synthesizing complex heterocyclic compounds (J. Yadav et al., 2007).
Asymmetric Synthesis of Amino Acids : The compound has been used in the asymmetric synthesis of amino-3,3-dimethoxypropanoic acid, demonstrating its versatility as a chiral building block in organic synthesis (D. Demong & Robert M. Williams, 2002).
Nickel(II) Complexes Synthesis : Research into the structural and spectroscopic features of mono- and binuclear nickel(II) complexes with tetradentate N(amine)2S(thiolate)2 ligation highlights its potential in creating materials with unique magnetic and electronic properties (R. T. Stibrany et al., 2005).
Chemical Characterization and Material Science
Chiral Configurational Assignments : A study on absolute configurational assignments of secondary amines by CD-sensitive dimeric zinc porphyrin host underscores its importance in determining the absolute configuration of chiral secondary amines, critical for pharmaceutical research and material science (Xuefei Huang et al., 2002).
Novel Synthesis Methods : The development of novel synthesis methods for diether–ester conjugated compounds for use as electron donors in polypropylene catalysts. This research shows its utility in improving the efficiency and sustainability of material production processes (Jian-Jun Hu, 2013).
Biomedical and Analytical Chemistry
Antineoplastic Agents Synthesis : The synthesis of 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and derived amino acid amides for antineoplastic agents. This work illustrates its potential in the development of new therapeutic agents targeting cancer (G. Pettit et al., 2003).
Biobased Epoxy Hardeners : Research on oligobutadienes functionalized with primary amine groups for use as hardeners in epoxy resins. This study contributes to the development of sustainable and biobased materials for various applications (R. Auvergne et al., 2012).
Eigenschaften
IUPAC Name |
(2S)-1,1-dimethoxypropan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c1-4(6)5(7-2)8-3/h4-5H,6H2,1-3H3/t4-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOKAVHTSXSLNB-BYPYZUCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(OC)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(OC)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1,1-dimethoxypropan-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chlorophenoxy)-2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide](/img/structure/B42601.png)






![7,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B42618.png)




![N-[[2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-beta-alanine](/img/structure/B42629.png)